

# N-Desmethyl Enzalutamide-d6: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: *N-Desmethyl Enzalutamide-d6*

Cat. No.: *B12425026*

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For researchers, scientists, and professionals in drug development, **N-Desmethyl Enzalutamide-d6** serves as a critical tool in the pharmacokinetic and metabolic profiling of Enzalutamide, a potent androgen receptor inhibitor. This deuterated analog of Enzalutamide's primary active metabolite, N-Desmethyl Enzalutamide, is instrumental as an internal standard in bioanalytical studies, ensuring accuracy and precision in quantifying Enzalutamide and its metabolites in biological matrices.

This technical guide provides an in-depth look at the core physicochemical properties of **N-Desmethyl Enzalutamide-d6**, detailed experimental protocols for its application, and visualizations of its metabolic pathway and analytical workflow.

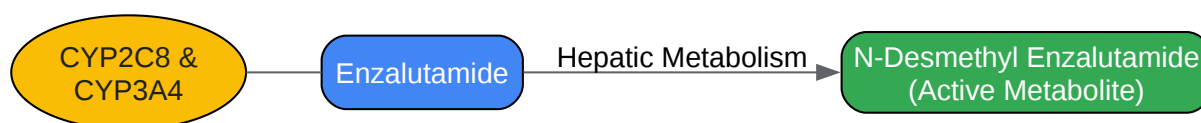
## Core Physicochemical Data

The fundamental properties of **N-Desmethyl Enzalutamide-d6** are summarized below, providing a clear reference for its use in experimental settings.

| Identifier        | Value   | Source(s)       |
|-------------------|---|-----------------|
| CAS Number        | 2748567-63-5  | [1][2]          |
| Molecular Formula | C20H8D6F4N4O2S  | [1][3][4][5][6] |
| Molecular Weight  | 456.45 g/mol  | [1][3][4][6]    |
| Synonyms          | 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide, N-desmethyl MDV 3100-d6 | [1][3][4]       |
| Parent Drug       | Enzalutamide  | [4][5]          |

## Metabolic Pathway of Enzalutamide

Enzalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 playing a key role in the formation of its active metabolite, N-Desmethyl Enzalutamide.[7][8] This metabolic activation is a crucial aspect of Enzalutamide's overall pharmacological profile.



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Metabolic conversion of Enzalutamide.

## Experimental Protocol: Bioanalytical Quantification of Enzalutamide and N-Desmethyl Enzalutamide in Human Plasma

The following protocol outlines a validated bioanalytical method for the simultaneous quantification of Enzalutamide and its active metabolite, N-Desmethyl Enzalutamide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] **N-Desmethyl**

**Enzalutamide-d6** is an ideal internal standard for this assay, though the cited study utilized D6-Enzalutamide.

#### 1. Sample Preparation:

- **Protein Precipitation:** To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing the internal standard (e.g., D6-Enzalutamide).
- **Vortex and Centrifuge:** Vortex the mixture to ensure thorough mixing and precipitation of proteins. Centrifuge at a high speed to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

#### 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

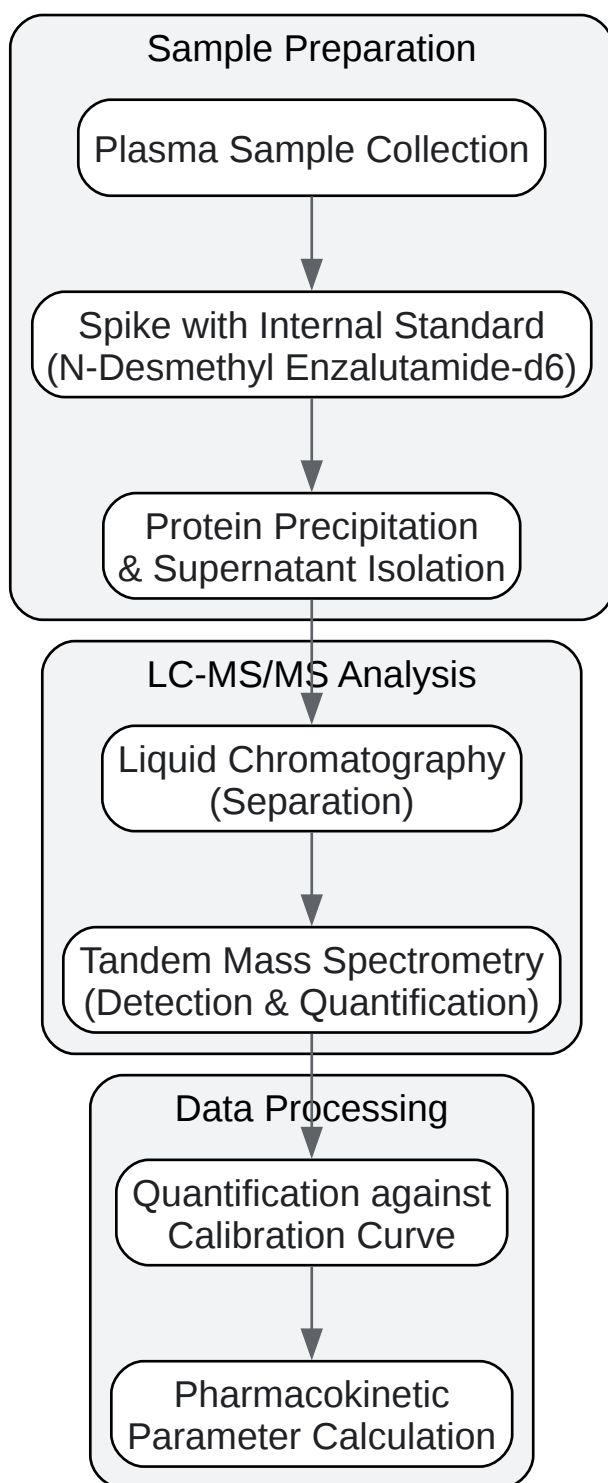
- **LC System:** An Acquity H-Class UPLC system or equivalent.[9]
- **Column:** Acquity BEH C18 Column (2.1 × 50 mm, 1.7 µm particle size).[9]
- **Mobile Phase:**
  - **Mobile Phase A:** 0.1% formic acid in water.[9]
  - **Mobile Phase B:** 0.1% formic acid in acetonitrile.[9]
- **Gradient Elution:** A linear gradient is employed at a flow rate of 0.5 mL/min.[9]
- **Injection Volume:** 2 µL of the prepared supernatant.[9]
- **Mass Spectrometer:** A Xevo TQ-S Micro Tandem Mass Spectrometer or a similar instrument. [9]
- **Ionization Mode:** Positive ion mode.[9]
- **Detection:** Multiple Reaction Monitoring (MRM) is used to detect the specific transitions for Enzalutamide, N-Desmethyl Enzalutamide, and the deuterated internal standard.[9]

### 3. Quantification:

- A calibration curve is constructed using known concentrations of Enzalutamide and N-Desmethyl Enzalutamide.
- The concentrations of the analytes in the plasma samples are determined by comparing their peak area ratios to the internal standard against the calibration curve.

## Experimental Workflow: Pharmacokinetic Study Sample Analysis

The use of **N-Desmethyl Enzalutamide-d6** as an internal standard is a cornerstone of pharmacokinetic studies involving Enzalutamide. The workflow ensures the reliable quantification of the drug and its metabolite in biological samples.



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Workflow for pharmacokinetic sample analysis.

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